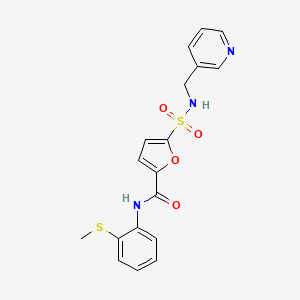

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide, commonly known as MPTF, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTF is a sulfonamide-based compound that has shown promising results in various scientific research studies. In

Wissenschaftliche Forschungsanwendungen

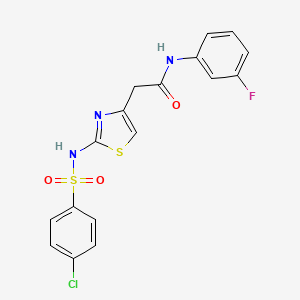

- N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide (let’s call it “Compound X” for brevity) has attracted attention due to its potential as a drug candidate. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Its structural features may allow it to modulate specific pathways, making it valuable for treating diseases like cancer, inflammation, or metabolic disorders .

- Compound X’s sulfamoyl group and furan ring suggest anti-inflammatory activity. Researchers investigate its effects on inflammatory pathways, potentially inhibiting cytokines or enzymes involved in inflammation. This property could lead to the development of new anti-inflammatory drugs .

- The phenylthio group in Compound X may contribute to its antimicrobial properties. Scientists explore its ability to inhibit bacterial or fungal growth. By understanding its mechanism of action, they can design more effective antibiotics or antifungal agents .

- The synthesis of Compound X involves metal-free reactions, which is advantageous for green chemistry. Researchers study its synthetic pathways to develop efficient and sustainable methods for creating other complex molecules. This knowledge contributes to the field of synthetic organic chemistry .

- Compound X contains a urea moiety. Researchers investigate its reactivity in the synthesis of unsymmetrical ureas. Understanding its behavior allows for the development of efficient and practical methods for constructing urea derivatives, which have applications in materials science and pharmaceuticals .

- The pyridin-2-yl group in Compound X is versatile. Scientists explore its use in synthesizing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. These carbamates find applications in medicinal chemistry, agrochemicals, and materials science .

Medicinal Chemistry and Drug Development

Anti-Inflammatory Properties

Antibacterial and Antifungal Agents

Metal-Free Synthesis Methods

Catalyst-Free Urea Synthesis

Carbamate Synthesis

Wirkmechanismus

Target of Action

The primary target of this compound is the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease . This protease plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention.

Mode of Action

The compound acts as a noncovalent inhibitor of the SARS-CoV 3CL protease . Unlike many other inhibitors that act via covalent modification of the enzyme, this compound binds to the enzyme in a noncovalent manner, which can offer certain advantages such as reduced risk of off-target reactions and greater selectivity .

Biochemical Pathways

The compound interacts with the SARS-CoV 3CL protease, thereby inhibiting the protease’s activity. This results in the disruption of the viral life cycle, as the protease is unable to perform its function of processing the viral polyprotein into functional proteins .

Pharmacokinetics

As a noncovalent inhibitor, it is expected to have good enzyme and antiviral inhibitory activity .

Result of Action

The inhibition of the SARS-CoV 3CL protease by this compound leads to a disruption in the viral life cycle. This is due to the protease’s inability to process the viral polyprotein into functional proteins, which are necessary for the virus to replicate and infect other cells .

Eigenschaften

IUPAC Name |

N-(2-methylsulfanylphenyl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-26-16-7-3-2-6-14(16)21-18(22)15-8-9-17(25-15)27(23,24)20-12-13-5-4-10-19-11-13/h2-11,20H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMQRHXSSSRCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)